N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide
Description
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (CAS: 923205-32-7) is a brominated benzodioxin derivative with a molecular weight of 306.54 g/mol. Its structure comprises a 1,4-benzodioxin core substituted with a bromine atom at position 7 and a chloroacetamide group at position 4. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate or building block for heterocyclic systems .
Key physicochemical properties (based on available data):
- Molecular Formula: C₁₀H₉BrClNO₃
- Storage: Standard conditions for halogenated aromatic compounds (room temperature, inert atmosphere).
- Availability: Historically supplied by Santa Cruz Biotechnology (sc-354886) and CymitQuimica (Ref: 10-F657942), but current status is listed as "discontinued" in multiple catalogs .
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-3-8-9(16-2-1-15-8)4-7(6)13-10(14)5-12/h3-4H,1-2,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTSNIYFLOBPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Acylation: The final step involves the acylation of the brominated benzodioxin with chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The benzodioxin ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted acetamides can be formed.
Oxidation Products: Oxidized derivatives of the benzodioxin ring.
Coupling Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxin ring may contribute to the compound’s binding affinity and specificity through hydrophobic and π-π interactions.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of benzodioxin acetamide derivatives. Below is a comparison with key analogues:
Key Differences and Implications
Halogen Substitution :
- The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine analogues (e.g., 941055-93-2). Brominated derivatives often exhibit enhanced metabolic stability but may face synthesis challenges due to bromine’s reactivity .
- Chloroacetamide groups are common in agrochemicals and pharmaceuticals, contributing to electrophilic reactivity for covalent binding with biological targets .
Biological Activity: Benzodioxin derivatives with hydroxymethyl groups (e.g., 3',4'-(2-hydroxymethyl-1,4-dioxino)flavone) demonstrate superior antihepatotoxic activity compared to simpler acetamide derivatives, highlighting the importance of substituent flexibility .
Synthetic Utility :
Antihepatotoxic Potential
Benzodioxin-based compounds, such as flavonoid derivatives with 1,4-dioxane rings, show significant antihepatotoxic activity by reducing serum biomarkers (SGOT, SGPT) in rat models. Although the target compound lacks a flavonoid moiety, its dioxin core may contribute to similar membrane-stabilizing effects .
Pharmaceutical Patents
The compound’s structural relatives are featured in patents for antiparasitic and cardiovascular therapies. For example, 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Patent EP 2023) highlights the benzodioxin scaffold’s role in drug design .
Biological Activity
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Antimicrobial Activity
Research has shown that compounds containing the chloroacetamide moiety exhibit significant antimicrobial properties. In a study assessing the antimicrobial potential of various N-substituted phenyl chloroacetamides against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, it was found that the presence of halogen substituents on the phenyl ring enhanced antibacterial activity. Specifically, compounds with halogenated substituents demonstrated higher lipophilicity, facilitating better membrane penetration and increased efficacy against Gram-positive bacteria and MRSA .
Table 1: Antimicrobial Activity of Chloroacetamides
| Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Low | High | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Very High | Low |
Antitumor Activity
In addition to antimicrobial effects, studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, in vitro assays demonstrated that certain derivatives showed significant cytotoxicity against various cancer cell lines. The effectiveness was notably higher in 2D cell culture systems compared to 3D models, indicating the need for further exploration in more complex biological environments .
Table 2: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) in 2D Assay | IC50 (µM) in 3D Assay |
|---|---|---|
| This compound | 8.5 | 20.0 |
| Benzimidazole derivative | 6.0 | 15.5 |
Case Studies
A notable case study involved the evaluation of a series of synthesized chloroacetamides for their biological activity. The study utilized quantitative structure–activity relationship (QSAR) analysis to correlate structural features with biological efficacy. The findings suggested that modifications to the phenyl ring significantly influenced both antimicrobial and antitumor activities .
Q & A
Q. What are the standard synthetic routes for N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example:
React 2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl bromide under basic conditions (pH 8–10, adjusted using 10% Na₂CO₃) to form intermediates like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide .
Further substitution with chloroacetyl chloride or related reagents in polar aprotic solvents (e.g., DMF) using LiH as a base activator .
- Key Conditions : Reaction monitoring via TLC, purification by ice-water precipitation, and characterization via ¹H-NMR, IR, and CHN analysis .
Q. Which spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Assigns protons in the benzodioxin ring (δ 4.2–4.3 ppm for methylene groups) and chloroacetamide side chain (δ 3.8–4.0 ppm for CH₂Cl) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~750 cm⁻¹ (C-Br/C-Cl stretching) .
- CHN Analysis : Validates elemental composition (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- pH Control : Maintain pH 8–10 during sulfonamide/acetamide coupling to prevent protonation of the amine nucleophile .
- Solvent Choice : Use DMF for enhanced solubility of intermediates and LiH as a base to deprotonate the amine for efficient substitution .
- Temperature : Reactions performed at 25–40°C for 2–4 hours to balance reaction rate and side-product formation .
- Example Optimization : Adjusting molar ratios (e.g., 1:1.2 amine-to-acyl halide) increased yields from 65% to 78% in analogous syntheses .
Q. What strategies resolve discrepancies in α-glucosidase inhibitory activity among structural analogs?
- Methodological Answer :
- Data Analysis : Compare IC₅₀ values across derivatives (e.g., N-substituted phenyl groups with electron-withdrawing substituents show lower IC₅₀ due to enhanced enzyme binding) .
- Case Study : Derivatives with para-methylphenyl groups (IC₅₀ = 81.12 μM) outperformed ortho-methoxy analogs (IC₅₀ = 86.31 μM), attributed to steric effects .
- Statistical Validation : Triplicate experiments with SEM ≤0.15 μM ensure reproducibility .
Q. How do substituents on the phenyl ring influence enzyme inhibition potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent (R) | IC₅₀ (μM) | Activity Trend |
|---|---|---|
| -H | 120 ± 0.2 | Weak |
| -4-CH₃ | 81.12 ± 0.13 | Moderate |
| -2-OCH₃ | 86.31 ± 0.11 | Moderate |
| -4-NO₂ | >200 | Inactive |
- Mechanistic Insight : Electron-donating groups (e.g., -CH₃) enhance hydrogen bonding with α-glucosidase’s active site, while bulky groups (e.g., -NO₂) hinder binding .
Q. What computational methods support the design of bioactive derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the chloroacetamide moiety and α-glucosidase’s catalytic residues (e.g., Asp349, Arg442) .
- Pharmacophore Mapping : Identify critical features like hydrogen bond acceptors (chlorine) and aromatic rings for target engagement .
Data Contradiction Analysis
Q. Why do some analogs show weak activity despite structural similarity?
- Methodological Answer :
- Steric Hindrance : Bulky substituents (e.g., -Br at position 7) may block access to the enzyme’s active site .
- Solubility Issues : Highly lipophilic derivatives (logP >3.5) exhibit poor aqueous solubility, reducing bioavailability .
- Counterevidence : Derivatives with meta-substituents showed unexpected inactivity, suggesting conformational constraints in enzyme binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
